molecular formula C13H18N2O B1489698 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol CAS No. 1258306-15-8

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1489698
CAS No.: 1258306-15-8
M. Wt: 218.29 g/mol
InChI Key: WQNCRYFKCKUWRI-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclohexyl group and a cyclopropyl group attached to the pyrimidin-4-ol core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol typically involves the following steps:

  • Formation of Pyrimidin-4-ol Core: The pyrimidin-4-ol core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and guanidine.

  • Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidin-4-ol core reacts with cyclohexyl halide in the presence of a base.

  • Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using a Simmons-Smith reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed reducing agents.

  • Substitution: Alkyl halides (e.g., cyclohexyl chloride) and amines (e.g., aniline) are typical nucleophiles used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is unique due to its specific structural features. Similar compounds include:

  • 6-Cyclohexyl-2-methylpyrimidin-4-ol: This compound differs by having a methyl group instead of a cyclopropyl group.

  • 2-Cyclopropyl-4-aminopyrimidin-6-ol: This compound has an amino group instead of a cyclohexyl group.

These compounds share the pyrimidin-4-ol core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-cyclohexyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-12-8-11(9-4-2-1-3-5-9)14-13(15-12)10-6-7-10/h8-10H,1-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCRYFKCKUWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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